molecular formula C7H6N2 B167422 3-Cyano-2-methylpyridine CAS No. 1721-23-9

3-Cyano-2-methylpyridine

Cat. No. B167422
CAS RN: 1721-23-9
M. Wt: 118.14 g/mol
InChI Key: UBKKNWJGYLSDSJ-UHFFFAOYSA-N
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Patent
US09034870B2

Procedure details

6-Chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) and ammonium formate (41 g, 0.65 mol) were dissolved in methanol (250 mL), and palladium (5% on activated carbon, 3.5 g, 2.5 mol %) was added. The mixture was stirred at room temperature for 12 h, filtered through Celite, and washed with methanol (3×50 mL). The combined filtrates were evaporated, and the yellow oily residue was subjected to flash column chromatography on silica gel, eluting with chloroform to provide 133 as an off-white solid (6.3 g, 81%): mp 55° C. (lit. (J. Med. Chem. 2000, 43, 3168-3185) mp 56-58° C.). 1H NMR (300 MHz, CDCl3) δ 7.80 (dd, J=4.9, 1.6 Hz, 1H), 7.02 (dd, J=7.8, 1.7 Hz, 1H), 6.37 (dd, J=7.8, 5.0 Hz, 1H), 1.88 (s, 3H); positive ion ESIMS m/z (rel intensity): 119 (MH+, 100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[N:3]=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:10][C:4]1[N:3]=[CH:2][CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C#N)C=C1)C
Name
Quantity
41 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with methanol (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.